



## **Physicochemical Properties of 11H-**Benzo[a]fluoren-3-amine: A Technical Guide

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Compound of Interest Compound Name: 11H-Benzo[a]fluoren-3-amine Get Quote Cat. No.: B15170215

For Researchers, Scientists, and Drug Development Professionals

Initial Investigation and Data Scarcity Notice: An extensive search for the specific physicochemical properties of 11H-Benzo[a]fluoren-3-amine reveals a significant lack of publicly available experimental data. This suggests that the compound is not widely characterized. This guide, therefore, provides a detailed analysis of the parent compound, 11H-Benzo[a]fluorene, and a related compound, 3-Aminofluorene, to offer a predictive overview. Furthermore, it outlines the standard experimental protocols necessary for the full characterization of 11H-Benzo[a]fluoren-3-amine.

#### **Predictive Physicochemical Profile**

The introduction of an amine group at the 3-position of the 11H-Benzo[a]fluorene backbone is expected to significantly alter its physicochemical properties. The amine group will introduce polarity and a basic character, which will likely:

- Increase Melting and Boiling Points: Due to the potential for hydrogen bonding introduced by the amine group, the intermolecular forces would be stronger compared to the parent hydrocarbon, leading to higher melting and boiling points.
- Increase Water Solubility: The polar amine group will enhance solubility in aqueous solutions, a stark contrast to the highly hydrophobic nature of 11H-Benzo[a]fluorene.



- Introduce a Basic pKa: The lone pair of electrons on the nitrogen atom will confer basic properties, resulting in a measurable pKa value.
- Decrease LogP: The increased polarity will lead to a lower octanol-water partition coefficient (LogP), indicating reduced lipophilicity compared to the parent compound.

#### **Data on Related Compounds**

To provide a quantitative basis for these predictions, the following tables summarize the available data for 11H-Benzo[a]fluorene and 3-Aminofluorene.

**Table 1: Physicochemical Properties of 11H-**

Benzo[a]fluorene

Property	Value	Reference(s)
Molecular Formula	C17H12	[1][2][3]
Molecular Weight	216.28 g/mol	[1][2][3]
Melting Point	185-190 °C	[2]
Boiling Point	405 °C	[1][4]
Solubility in Water	0.045 mg/L at 25 °C	[1][4]
LogP (Octanol/Water)	5.68	[1]
Appearance	White to off-white powder, colorless solid/plate-like crystals	[1]

#### **Table 2: Physicochemical Properties of 3-Aminofluorene**



Property	Value	Reference(s)
Molecular Formula	C13H11N	[5]
Molecular Weight	181.23 g/mol	[5]
Melting Point	Not available	
Boiling Point	Not available	<del>-</del>
рКа	Data available in IUPAC Digitized pKa Dataset	[5]
LogP (Octanol/Water)	3.1 (Computed)	[5]
Appearance	Not available	

## **Experimental Protocols**

The following are detailed methodologies for the experimental determination of the key physicochemical properties of **11H-Benzo[a]fluoren-3-amine**.

#### **Determination of Melting Point**

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[6][7]

- Sample Preparation: A small amount of the dry, finely powdered 11H-Benzo[a]fluoren-3-amine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8]
- Apparatus Setup (Melting Point Apparatus): The capillary tube is placed in the heating block of the apparatus.
- Heating and Observation: The sample is heated rapidly to about 10-15°C below the
  expected melting point, and then the heating rate is slowed to 1-2°C per minute.[8] The
  temperature at which the first liquid appears and the temperature at which the entire sample
  is liquid are recorded as the melting range.[8]
- Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] The assembly is placed in a Thiele tube



containing a high-boiling point oil (e.g., mineral oil or silicone oil).[7]

 Heating and Observation (Thiele Tube): The side arm of the Thiele tube is gently heated to create convection currents for uniform heating.[7] The melting range is observed and recorded as described above.

#### **Determination of Boiling Point**

For a liquid compound, the boiling point can be determined by distillation or the capillary method.[9][10]

- Sample Preparation: A small volume (a few milliliters) of the liquid 11H-Benzo[a]fluoren-3-amine is placed in a small test tube or fusion tube.[11][12]
- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[11][12]
- Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or an aluminum block).[11][12]
- Heating and Observation: The bath is heated slowly. When the boiling point is reached, a
  rapid and continuous stream of bubbles will emerge from the capillary tube. The heat is then
  removed, and the temperature at which the liquid just begins to enter the capillary tube is
  recorded as the boiling point.[13]

#### **Determination of Aqueous Solubility**

The solubility of an organic compound in water can be determined by attempting to dissolve a known amount of the solute in a known volume of solvent.[14][15]

• Procedure: A small, accurately weighed amount of 11H-Benzo[a]fluoren-3-amine is placed in a vial. A known volume of deionized water is added incrementally with vigorous stirring or sonication after each addition.[14] The process is continued until the solid is completely dissolved. The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L). For compounds with low solubility, a saturated solution can be prepared, and after an equilibration period, the concentration of the dissolved compound in the supernatant



can be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). [15]

#### **Determination of pKa**

The acid dissociation constant (pKa) of the conjugate acid of an amine can be determined by potentiometric titration or spectrophotometric methods.[16][17]

- Potentiometric Titration: A solution of 11H-Benzo[a]fluoren-3-amine in a suitable solvent
  (e.g., a water-alcohol mixture) is titrated with a standardized solution of a strong acid (e.g.,
  HCl).[17] The pH of the solution is monitored throughout the titration using a calibrated pH
  meter. The pKa is the pH at the half-equivalence point.
- Spectrophotometric Method: The UV-Vis absorption spectrum of 11H-Benzo[a]fluoren-3-amine is recorded in a series of buffer solutions with different known pH values. The pKa can be determined by analyzing the changes in absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the amine.[16]

# Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[18][19]

- Shake-Flask Method: A known amount of **11H-Benzo[a]fluoren-3-amine** is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to equilibrate. The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is the logarithm of this value.[18]
- HPLC Method: A reversed-phase HPLC method can be used to estimate LogP. The retention
  time of the compound on a nonpolar stationary phase is measured. This retention time is
  then correlated with the known LogP values of a set of standard compounds run under the
  same conditions to calculate the LogP of the test compound.[20][21]

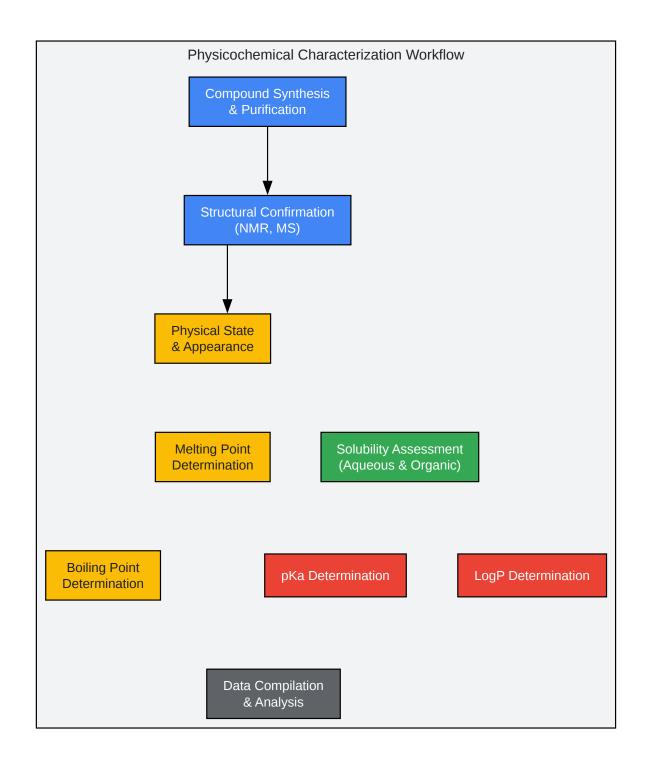




## **Visualization of Experimental Workflow**

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like **11H-Benzo[a]fluoren-3-amine**.





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Workflow for Physicochemical Characterization.



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